Ethyl 1-(3-bromophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridazines. It is characterized by a unique structure that includes a bromophenyl group, a propan-2-yloxy substituent, and a carboxylate functional group. This compound is notable for its potential applications in medicinal chemistry and pharmaceuticals, particularly due to its structural features that may confer specific biological activities.
The compound can be sourced from various chemical suppliers and is often referenced in scientific literature related to organic synthesis and pharmacology. Patents and research articles provide insights into its synthesis and potential applications, indicating its relevance in drug development.
Ethyl 1-(3-bromophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate is classified as:
The synthesis of ethyl 1-(3-bromophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reactions.
CCOC(=O)C1=NNC(=O)C(C(C)O)C1=CInChI=1S/C15H16BrN3O3/c1-9(2)17-12(20)15(23)19-14(18)10(16)11(19)22/h9H,1H2,2H3,(H,17,18)(H,20,23)This structure indicates the presence of multiple functional groups that contribute to the compound's reactivity and potential biological activity.
Ethyl 1-(3-bromophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate can participate in several chemical reactions:
The reactivity of this compound is influenced by the electronic effects of the bromine atom and other substituents, making it a versatile intermediate in organic synthesis.
Research indicates that derivatives of dihydropyridazines may show anti-inflammatory or antimicrobial properties, suggesting potential therapeutic applications.
Relevant analyses often include:
These techniques help confirm structural integrity and purity.
Ethyl 1-(3-bromophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate holds promise in various scientific fields:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: